

Application Notes and Protocols for Longitudinal Amyloid Imaging with [^{18}F]AZD4694

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD4694

Cat. No.: B1673488

[Get Quote](#)

Introduction

[^{18}F]AZD4694, also known as [^{18}F]NAV4694, is a second-generation positron emission tomography (PET) radioligand with high affinity and specificity for amyloid- β (A β) plaques, a key neuropathological hallmark of Alzheimer's disease.[1][2][3][4] Its favorable pharmacokinetic properties, including rapid brain uptake and washout from non-target tissues, make it a valuable tool for the in-vivo quantification of cerebral A β deposition.[4][5] Longitudinal imaging with [^{18}F]AZD4694 allows for the tracking of changes in A β plaque burden over time, which is critical for understanding disease progression, monitoring therapeutic interventions, and for patient selection in clinical trials.[1][6][7]

These application notes provide a detailed protocol for conducting longitudinal amyloid PET imaging studies using [^{18}F]AZD4694, aimed at researchers, scientists, and drug development professionals.

Experimental Protocols

Participant Selection and Preparation

A crucial first step in a longitudinal study is the careful selection and preparation of participants.

Inclusion Criteria:

- Participants may include cognitively unimpaired (CU) individuals, individuals with mild cognitive impairment (MCI), and patients with a clinical diagnosis of Alzheimer's disease

dementia.[1][6][8]

- Age and other demographic criteria should be defined based on the specific research question.

Exclusion Criteria:

- Contraindications to PET or MRI scans.
- Presence of other neurological or psychiatric conditions that could confound the assessment of A β pathology.

Participant Preparation:

- Informed consent must be obtained from all participants.[2]
- Fasting for at least 4-6 hours prior to radiotracer injection is recommended to ensure stable metabolic conditions.
- Participants should be comfortably positioned in the scanner to minimize motion during the acquisition.

[¹⁸F]AZD4694 Radiosynthesis and Administration

- Radiosynthesis: [¹⁸F]AZD4694 is synthesized via a nucleophilic substitution reaction. The radiochemical yield and specific activity should be determined for each batch.[8]
- Administration: A bolus injection of [¹⁸F]AZD4694 is administered intravenously. The typical injected radioactivity is approximately 203 \pm 6 MBq.[8]

PET/CT or PET/MR Image Acquisition

Longitudinal studies require consistent imaging protocols across all time points to ensure data comparability.

- Scanner: A high-resolution PET/CT or PET/MR scanner should be used.
- Structural Imaging: A high-resolution T1-weighted structural brain image (e.g., MRI) should be acquired for anatomical co-registration and region of interest (ROI) delineation.[1]

- PET Acquisition:
 - Dynamic Acquisition: For kinetic modeling, dynamic list-mode acquisition for 93 minutes post-injection is recommended.[8]
 - Static Acquisition for SUVR: For calculating the Standardized Uptake Value Ratio (SUVR), a static acquisition from 40 to 70 minutes post-injection is commonly used.[1][2][9]

Image Processing and Analysis

Image Pre-processing:

- Motion Correction: PET frames should be corrected for head motion.
- Co-registration: The PET images are co-registered to the individual participant's T1-weighted MRI.
- Spatial Normalization: The images are then spatially normalized to a standard template space (e.g., MNI space) to allow for group-level analyses.[1]
- Spatial Smoothing: PET images are spatially smoothed to improve the signal-to-noise ratio, typically to a final resolution of 8 mm full-width at half maximum (FWHM).[1][2]

Quantitative Analysis:

Standardized Uptake Value Ratio (SUVR)

The SUVR is the most common method for quantifying A β burden with [¹⁸F]AZD4694.[10]

- Reference Region: The cerebellar gray matter is used as the reference region due to its low A β plaque density.[1][2]
- Target Regions of Interest (ROIs): A cortical composite ROI is typically created by averaging the SUVRs from several cortical regions, including the precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices.[1][2][9]
- SUVR Calculation: The SUVR is calculated as the ratio of the mean tracer uptake in the target ROI to the mean uptake in the reference region.

A β Positivity Threshold: A cortical composite [^{18}F]AZD4694 SUVR threshold of 1.55 is commonly used to define A β positivity.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[9\]](#)

Kinetic Modeling

For a more detailed analysis of tracer kinetics, compartmental modeling can be employed. This requires dynamic PET data and, ideally, an arterial input function.

- Models: The two-tissue compartment model is often used to estimate the volume of distribution (VT).[\[11\]](#)
- Reference Logan Graphical Analysis: This is a reference tissue-based method that does not require arterial blood sampling and can provide reliable estimates of the distribution volume ratio (DVR).[\[12\]](#)

Data Presentation

Longitudinal Changes in [^{18}F]AZD4694 SUVR

The following table summarizes the annual rate of change in [^{18}F]AZD4694 SUVR in a cohort of individuals over a 2-year follow-up period.

| Participant Group | Baseline A β Status | Mean Annual SUVR Change | Standard Deviation |
|---------------------------------|---------------------------|-------------------------|--------------------|
| Cognitively Unimpaired (CU) | Negative | 0.01 | 0.03 |
| Cognitively Unimpaired (CU) | Positive | 0.04 | 0.05 |
| Mild Cognitive Impairment (MCI) | Positive | 0.02 | 0.04 |
| Alzheimer's Disease Dementia | Positive | 0.01 | 0.03 |

Data adapted from a 2-year longitudinal study.[\[1\]](#)[\[6\]](#)

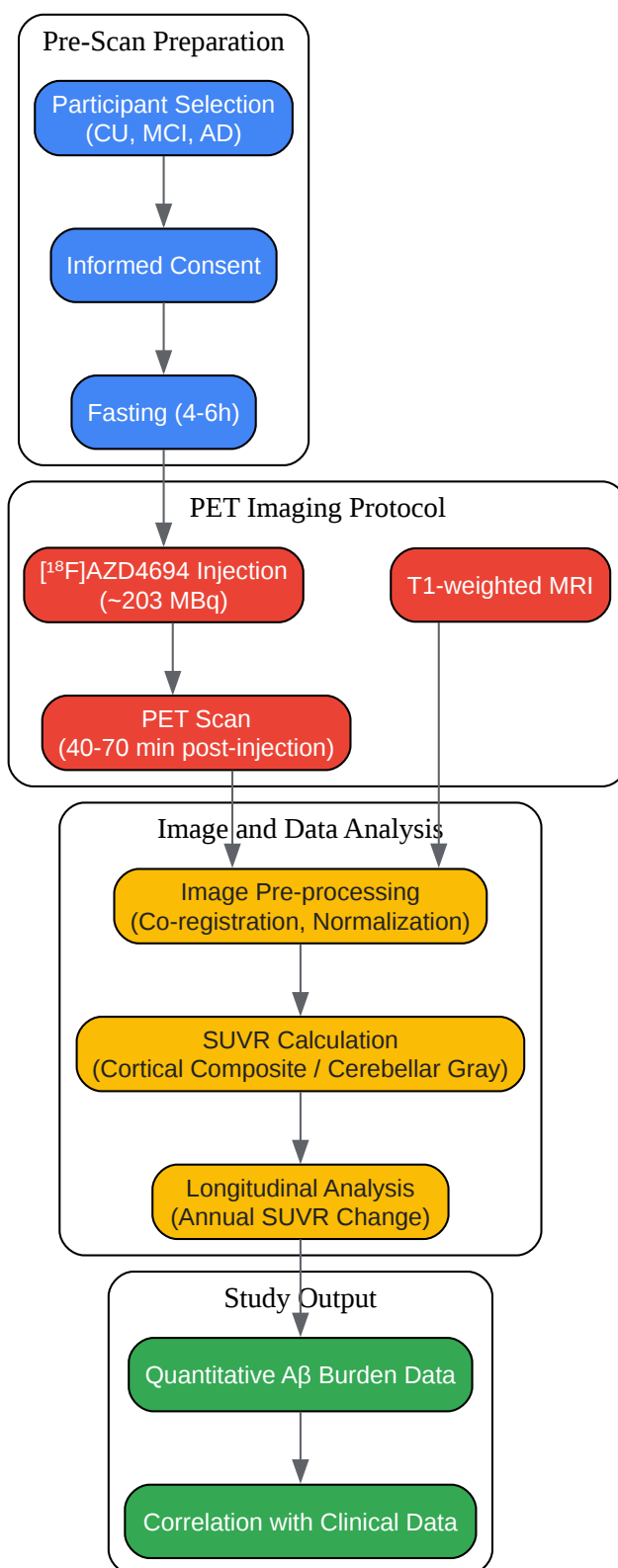
[¹⁸F]AZD4694 SUVR Thresholds for Aβ Positivity

Different methods have been used to determine the optimal SUVR cutoff for Aβ positivity with [¹⁸F]AZD4694.

| Method | Optimal SUVR Cutoff |
|-------------------------------------|---------------------|
| ROC Curve (Visual Classification) | 1.55 |
| ROC Curve (Clinical Classification) | 1.56 |
| Gaussian Mixture Modeling | 1.55 |
| Comparison with CSF Aβ42/Aβ40 | 1.51 |

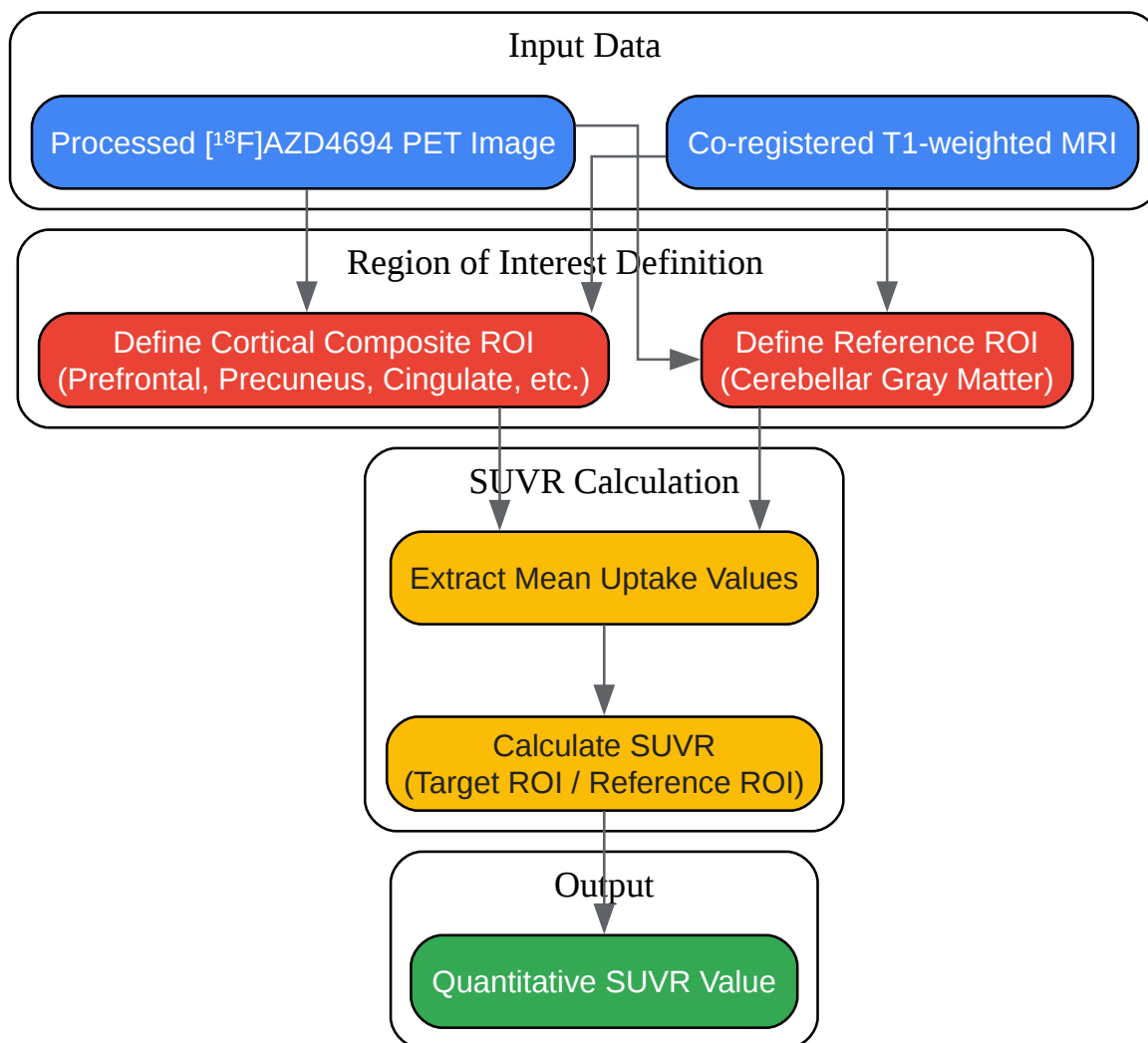
Data from a study establishing an optimal cutoff for [¹⁸F]AZD4694 PET positivity.[\[2\]](#)[\[3\]](#)[\[13\]](#)

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for a longitudinal [¹⁸F]AZD4694 amyloid PET imaging study.



[Click to download full resolution via product page](#)

Caption: Signaling pathway for Standardized Uptake Value Ratio (SUVR) calculation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amyloid beta plaque accumulation with longitudinal [^{18}F]AZD4694 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Characterization of AZD4694, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ccna-ccnv.ca [ccna-ccnv.ca]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic modeling of amyloid binding in humans using PET imaging and Pittsburgh Compound-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining Amyloid- β Positivity Using ^{18}F -AZD4694 PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Longitudinal Amyloid Imaging with [^{18}F]AZD4694]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673488#longitudinal-amyloid-imaging-protocol-using-azd4694]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com